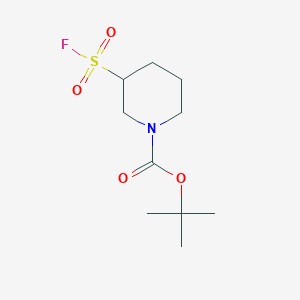

Tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

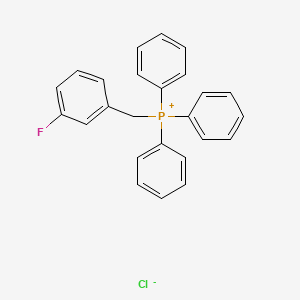

Tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1936251-36-3 . It has a molecular weight of 267.32 . The compound is stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3 . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 267.32 . More detailed physical and chemical properties like boiling point, melting point, and solubility would require specific experimental measurements or references from technical documents.Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Applications

- Chiral Sulfinamides in Asymmetric Synthesis : Chiral sulfinamides, including tert-butyl variants, play a crucial role in the stereoselective synthesis of amines and their derivatives. These compounds are pivotal in creating a wide array of structurally diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines, which are essential components in many natural products and therapeutics (Philip et al., 2020).

- Synthetic Routes of Vandetanib : Vandetanib synthesis showcases the utility of tert-butyl piperidine derivatives in pharmaceutical manufacturing, offering routes with favorable yields and commercial viability (Mi, 2015).

Environmental and Materials Science

- Degradation of Polyfluoroalkyl Chemicals : Research into the environmental degradation of polyfluoroalkyl chemicals, which include compounds similar to tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate, highlights the challenges and mechanisms involved in breaking down these persistent pollutants. This is critical for assessing environmental fate and devising remediation strategies (Liu & Avendaño, 2013).

- Decomposition of Methyl Tert-Butyl Ether (MTBE) : Although focusing on MTBE, studies like those on its decomposition in cold plasma reactors offer insight into methods that could potentially apply to similar tert-butyl compounds, providing pathways for environmental remediation (Hsieh et al., 2011).

Chemical Modification and Material Enhancements

- Polyethersulfone (PES) Membrane Modification : Research on the chemical modification of PES membranes, a critical material in filtration technologies, demonstrates the broader applications of chemical modification techniques. These modifications aim to increase hydrophilicity and efficiency, potentially relevant to modifying tert-butyl-containing compounds for various industrial applications (Bruggen, 2009).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

tert-butyl 3-fluorosulfonylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUFPZQZPDWHAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole](/img/structure/B2554413.png)

![3-(3,4-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2554414.png)

![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2554415.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B2554424.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2554426.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2554427.png)

![N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2554428.png)

![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime](/img/structure/B2554433.png)